Oleic Acid Alkyne

Description

Properties

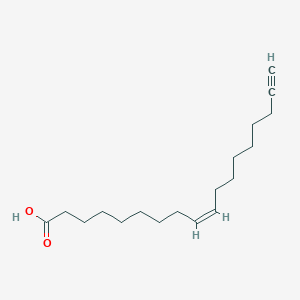

IUPAC Name |

(Z)-octadec-9-en-17-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,9-10H,3-8,11-17H2,(H,19,20)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWNXWGQBCLLBN-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCCCC/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of ω-terminal alkyne oleic acid

An In-depth Technical Guide to the Synthesis of ω-Terminal Alkyne Oleic Acid

Abstract

ω-Terminal alkyne oleic acid, known systematically as (9Z)-9-octadecen-17-ynoic acid, is a powerful chemical probe for interrogating complex biological systems.[1][2][3] Its unique structure, combining the natural C18 chain and cis-alkene of oleic acid with a terminal alkyne, makes it an invaluable tool for "click" chemistry applications.[2] This guide provides a comprehensive overview of a robust synthetic strategy for this molecule, designed for researchers, chemists, and professionals in drug development. We will deconstruct the synthesis through a retrosynthetic analysis, focusing on a Z-selective Wittig reaction as the core transformation. This document explains the causality behind key experimental choices, provides detailed step-by-step protocols, and summarizes critical data to ensure scientific integrity and practical reproducibility.

Introduction: The Convergence of Lipid Biology and Bioorthogonal Chemistry

The study of fatty acids and their metabolites—the field of lipidomics—is fundamental to understanding health and disease. Octadecanoids, the oxygenated products of 18-carbon fatty acids like oleic acid, are involved in a myriad of physiological processes, from inflammation to cell signaling.[4] However, tracking the metabolic fate of these lipids within a living system presents a significant challenge.

1.1 The Role of ω-Terminal Alkyne Fatty Acids in Modern Research The introduction of a small, bio-inert terminal alkyne group at the omega (ω) position of a fatty acid creates a "clickable" analog.[5][6] This modification allows researchers to trace the incorporation and metabolism of the fatty acid surrogate through complex biological matrices.[7][8][9][10] Using mass spectrometry or fluorescence imaging, scientists can visualize lipid localization, identify protein-lipid interactions, and quantify metabolic flux, providing unprecedented insight into lipid biology.[8][10]

1.2 "Click" Chemistry: A Powerful Tool for Bioconjugation The concept of "click chemistry," first described by K. Barry Sharpless, centers on reactions that are high-yielding, stereospecific, and tolerant of a wide range of functional groups and reaction conditions.[11] The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where an alkyne and an azide "click" together to form a stable triazole linkage.[12][13][14] The terminal alkyne on our target molecule serves as a handle for attaching various reporter tags, such as fluorophores or biotin, enabling its detection and isolation.[2][11][13]

1.3 Synthetic Objectives and Challenges The primary challenge in synthesizing ω-terminal alkyne oleic acid is the precise installation of two key functional groups on a long aliphatic chain: the cis (Z) double bond at the C9 position and the terminal alkyne at the C17 position. The synthesis must be designed to control the stereochemistry of the double bond while preventing unwanted reactions at the sensitive alkyne and carboxylic acid moieties.

A Retrosynthetic Strategy via Wittig Olefination

To address the synthetic challenges, we employ a convergent retrosynthetic strategy. The central C9=C10 double bond is an ideal site for disconnection using the Wittig reaction, a reliable method for forming alkenes with predictable stereochemistry.

2.1 Disconnection of the Target Molecule The target molecule, (9Z)-9-octadecen-17-ynoic acid, is disconnected at the C9=C10 double bond. This yields two precursor fragments:

-

An aldehyde fragment: A C9 aliphatic chain with a terminal aldehyde and a protected carboxylic acid at the other end. Methyl 8-oxooctanoate is a suitable candidate.

-

A phosphonium ylide fragment: Derived from a C9 aliphatic chain containing a terminal alkyne. This requires the synthesis of a (9-decynyl)triphenylphosphonium salt.

This approach isolates the formation of the two key functional groups into separate precursor syntheses before the crucial coupling step.

Caption: Retrosynthetic analysis of ω-terminal alkyne oleic acid.

2.2 Overview of the Forward Synthesis The forward synthesis involves the independent preparation of the two fragments, followed by their coupling via the Wittig reaction to construct the C18 backbone with the desired Z-alkene. A final hydrolysis step liberates the carboxylic acid.

Caption: Forward synthesis workflow for ω-terminal alkyne oleic acid.

Synthesis of Precursor Fragments

The success of the convergent strategy hinges on the efficient preparation of the aldehyde and phosphonium salt precursors.

3.1 Protocol: Synthesis of Methyl 8-oxooctanoate (Aldehyde Fragment) This fragment can be prepared by oxidation of the corresponding commercially available alcohol, methyl 8-hydroxyoctanoate.

-

Objective: To oxidize a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.

-

Methodology: Swern oxidation or Dess-Martin periodinane (DMP) oxidation are preferred as they are mild and high-yielding.

-

Step-by-Step Protocol (Swern Oxidation):

-

Dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂) and cool to -78 °C.

-

Add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise and stir for 15 minutes.

-

Add a solution of methyl 8-hydroxyoctanoate (1.0 eq) in DCM dropwise. Stir for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure aldehyde.

-

3.2 Protocol: Synthesis of (9-Decynyl)triphenylphosphonium Bromide (Ylide Precursor) This precursor is synthesized from the corresponding ω-alkynyl bromide.

-

Objective: To create the phosphonium salt required for the Wittig reaction.

-

Methodology: An Sₙ2 reaction between triphenylphosphine and 10-bromo-1-decyne.

-

Step-by-Step Protocol:

-

Dissolve 10-bromo-1-decyne (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile.

-

Reflux the mixture for 24-48 hours, monitoring the reaction by TLC for the consumption of the starting bromide.

-

Cool the reaction mixture to room temperature. The phosphonium salt will often precipitate.

-

Collect the solid by filtration and wash with cold diethyl ether to remove any unreacted starting material.

-

Dry the resulting white solid under high vacuum. The product is typically used without further purification.

-

The Core Transformation: Z-Selective Wittig Reaction

The cornerstone of this synthesis is the stereocontrolled formation of the cis-double bond.

4.1 The Causality of Z-Selectivity The Wittig reaction of non-stabilized ylides (like the one derived from our alkylphosphonium salt) with aldehydes under salt-free conditions proceeds via a kinetically controlled pathway. The initial cycloaddition forms an oxaphosphetane intermediate. In polar aprotic solvents (e.g., THF), the rapid collapse of the syn-oxaphosphetane intermediate to the Z-alkene is faster than its equilibration to the more stable anti-intermediate, leading to high Z-selectivity. The use of a strong, non-lithium base like sodium bis(trimethylsilyl)amide (NaHMDS) is crucial to minimize salt effects that can erode this selectivity.

4.2 Protocol: Coupling of Fragments and Final Hydrolysis

-

Objective: To couple the two fragments to form the C18 chain and then deprotect the ester to yield the final acid.

-

Methodology: Generation of the ylide followed by reaction with the aldehyde, and subsequent saponification of the resulting ester.

-

Step-by-Step Protocol:

-

Ylide Generation: Suspend (9-decynyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF under N₂ at -78 °C.

-

Add NaHMDS (1.1 eq, 1M solution in THF) dropwise. The solution should turn a deep orange/red color, indicating ylide formation. Stir for 1 hour at this temperature.

-

Wittig Reaction: Add a solution of methyl 8-oxooctanoate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product (methyl (9Z)-9-octadecen-17-ynoate) via flash column chromatography to separate it from triphenylphosphine oxide.

-

Ester Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (LiOH) (3-5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the mixture to pH ~2 with dilute HCl.

-

Extract the final product with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield ω-terminal alkyne oleic acid.

-

Summary of Key Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temp. | Typical Yield |

| 3.1 | Aldehyde Synthesis | Methyl 8-hydroxyoctanoate, Oxalyl Chloride, DMSO, Et₃N | DCM | -78 °C to RT | 75-90% |

| 3.2 | Phosphonium Salt | 10-Bromo-1-decyne, PPh₃ | Acetonitrile | Reflux | 85-95% |

| 4.2 | Wittig Reaction | Phosphonium salt, NaHMDS, Aldehyde | THF | -78 °C to RT | 50-70% |

| 4.3 | Hydrolysis | Methyl Ester, LiOH | THF / H₂O | RT | 90-98% |

Conclusion and Future Perspectives

This guide outlines a robust and reproducible based on the Z-selective Wittig reaction. By carefully preparing two key fragments and controlling the conditions of the coupling reaction, this valuable chemical probe can be synthesized efficiently. The principles discussed—particularly regarding the control of alkene stereochemistry—are broadly applicable in complex molecule synthesis. While other methods, such as those involving alkyne cross-coupling, exist, the Wittig-based approach offers a reliable pathway with high stereocontrol.[15] The availability of this and other "clickable" fatty acids will continue to empower researchers to unravel the complex roles of lipids in biology and disease.[9][16]

References

- Recent Progress of Protecting Groups for Terminal Alkynes.Source not specified. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6KNqg8kI5zRwQ_Sk2TgERI-G3CHqvgqLUnIA-MRl0XAa2bCudRsxpIXhXo44V_r9iCRiZUgMOKe65InK4sQo3Dy2UrO0kYaqCUSLb5uhSZ7-jrRDtfu9D7DvuBe50-Iy_SId_uuN2gYQtiv0EhoEHrylZxIDMUcAJeAYTwU0xgzztB7LwhW_JN9T1odIytF7BN1k1E2I=]

- Alkyne Protecting Groups | PDF | Ether | Chemistry. Scribd. [URL: https://www.scribd.com/document/247915549/alkyne-protecting-groups]

- Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [URL: https://www.gelest.com/product/acetylenic-and-alkynyl-silanes/silanes-as-protecting-groups-for-terminal-alkyne/]

- Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [URL: https://cureffi.org/2015/04/06/organic-chemistry-24-alkynes-reactions-synthesis-and-protecting-groups/]

- 15.2 Use of protecting groups | Organic Chemistry II. Lumen Learning. [URL: https://courses.lumenlearning.com/suny-potsdam-organicchemistry2/chapter/15-2-use-of-protecting-groups/]

- A Study of n-Octadecenoic Acids. I. Synthesis of cis- and trans-7- through 12- and of 17-Octadecenoic Acids.Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja01150a062]

- Synthesis of octadecynoic acids and [1-14C] labeled isomers of octadecenoic acids.Lipids. [URL: https://pubmed.ncbi.nlm.nih.gov/3999930/]

- 17-OCTADECYNOIC ACID | CAS No.34450-18-5 Synthetic Routes. Guidechem. [URL: https://www.guidechem.com/cas/34450-18-5.html#Synthetic-Routes]

- Octadec-17-ynoic acid. AAPharmaSyn. [URL: https://www.aapharmasyn.com/product/octadec-17-ynoic-acid/]

- 17-Octadecynoic acid | C18H32O2. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1449]

- Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays.Journal of Lipid Research, PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3053211/]

- ω-Alkynyl Lipid Surrogates for Polyunsaturated Fatty Acids: Free Radical and Enzymatic Oxidations.Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja504281v]

- Biosynthesis of alkyne-containing natural products.RSC Chemical Biology, PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7885744/]

- De novo biosynthesis of terminal alkyne-labeled natural products. eScholarship.org. [URL: https://escholarship.org/uc/item/15b5x8sm]

- Synthesis of terminal alkyne 8. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-terminal-alkyne-8-Reagents-and-conditions-a-Pt-C-NaOD-D2O-220-C-3_fig2_361253018]

- Oleic Acid Alkyne (CAS 151333-45-8). Cayman Chemical. [URL: https://www.caymanchem.com/product/10931/oleic-acid-alkyne]

- The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. eScholarship.org. [URL: https://escholarship.org/uc/item/42j1g7xs]

- This compound | CAS 151333-45-8. Biomol.com. [URL: https://www.biomol.com/cayman-chemical/10931/oleic-acid-alkyne.html]

- Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates.Journal of Lipid Research, NIH. [URL: https://www.jlr.org/article/S0022-2275(22)00020-X/fulltext]

- Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art.Frontiers in Physiology. [URL: https://www.frontiersin.org/articles/10.3389/fphys.2022.902509/full]

- Click chemistry. Wikipedia. [URL: https://en.wikipedia.org/wiki/Click_chemistry]

- Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35248616/]

- This compound - Applications. Bertin Bioreagent. [URL: https://www.bertin-bioreagent.com/pr-42023/oleic-acid-alkyne]

- Engineered Biosynthesis of Alkyne-tagged Polyketides.Methods in Enzymology, PMC, PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7939103/]

- Nonadecynoic acid (18-yne) | 95978-51-1. Avanti Research. [URL: https://avantilipids.com/product/900427]

- Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art.Frontiers in Physiology, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9124434/]

- Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28418318/]

- 18-Nonadecenoic acid | C19H36O2. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/543857]

- Biosynthesis of alkyne-containing natural products.RSC Chemical Biology. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cb/d0cb00190b]

- Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org. [URL: https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm]

- Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology.Molecules, MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2989]

- Nonadecylic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Nonadecylic_acid]

- Click Chemistry (Azide / alkyne reaction). Interchim. [URL: https://www.interchim.fr/ft/C/Click-Chemistry.pdf]

- CAS 646-30-0: Nonadecanoic acid. CymitQuimica. [URL: https://www.cymitquimica.com/cas/646-30-0]

Sources

- 1. 17-Octadecynoic acid | C18H32O2 | CID 1449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS 151333-45-8 | Cayman Chemical | Biomol.com [biomol.com]

- 4. escholarship.org [escholarship.org]

- 5. aapharmasyn.com [aapharmasyn.com]

- 6. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 9. Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Click chemistry - Wikipedia [en.wikipedia.org]

- 12. Click Chemistry [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. interchim.fr [interchim.fr]

- 15. Synthesis of octadecynoic acids and [1-14C] labeled isomers of octadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Chemical Properties of (9Z)-9-Octadecen-17-ynoic Acid: A Structure-Function Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z)-9-octadecen-17-ynoic acid is a unique 18-carbon fatty acid featuring a cis-alkene at the C9 position, a terminal alkyne at the C17 position, and a carboxylic acid terminus. This non-naturally occurring molecule represents a highly versatile platform for chemical synthesis and biomedical applications. Its distinct functional groups—an alkene susceptible to addition reactions, a carboxylic acid ready for conjugation, and a terminal alkyne ideal for modern coupling and click chemistry reactions—make it a valuable tool for creating complex molecular architectures. This guide provides an in-depth analysis of the predicted chemical properties of (9Z)-9-octadecen-17-ynoic acid, grounded in the established reactivity of its constituent moieties. We will explore its structural features, predict its reactivity, provide detailed experimental protocols for its characterization, and discuss its potential applications in drug development and materials science.

Molecular Structure and Physicochemical Properties

The chemical identity and behavior of (9Z)-9-octadecen-17-ynoic acid are dictated by its unique trifunctional structure. Understanding this architecture is fundamental to predicting its reactivity and utility.

Structural Analysis

The molecule is an 18-carbon chain characterized by:

-

Carboxylic Acid (C1): The polar head of the molecule, responsible for its acidic properties and ability to form esters and amides.

-

(9Z)-Alkene (C9=C10): A cis-configured double bond, which introduces a characteristic bend or "kink" in the aliphatic chain. This is analogous to the structure of oleic acid and has significant implications for the molecule's physical properties and packing in biological membranes.[1]

-

Terminal Alkyne (C17≡C18): A highly reactive functional group with a weakly acidic terminal proton, enabling a wide range of transformations including coupling reactions and cycloadditions.

Caption: 2D representation of (9Z)-9-octadecen-17-ynoic acid.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₁₈H₃₀O₂ | (Calculated) |

| Molecular Weight | 278.4 g/mol | [2] |

| Monoisotopic Mass | 278.22458 Da | [2] |

| XLogP3 | 6.5 | [2] |

| Hydrogen Bond Donor Count | 1 | (Calculated) |

| Hydrogen Bond Acceptor Count | 2 | (Calculated) |

| Topological Polar Surface Area | 37.3 Ų | [2] |

A Trifecta of Reactivity: Analyzing the Functional Groups

The synthetic utility of (9Z)-9-octadecen-17-ynoic acid stems from the distinct and largely independent reactivity of its three functional groups. This allows for orthogonal chemical strategies, where one group can be modified while leaving the others intact.

Caption: Key reaction pathways for (9Z)-9-octadecen-17-ynoic acid.

The Carboxylic Acid Moiety: The Conjugation Handle

The carboxylic acid group behaves predictably, undergoing reactions typical for this functionality.

-

Esterification and Amidation: This is the primary site for covalent linkage to other molecules, such as alcohols, amines, or drug payloads, using standard coupling agents (e.g., EDC, DCC) or acid catalysis.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, (9Z)-9-octadecen-17-yn-1-ol, without affecting the alkene or alkyne.

-

Saponification: Treatment with a strong base (e.g., NaOH) readily forms the carboxylate salt, which has surfactant properties.

The (9Z)-Alkene Moiety: The Site of Saturation and Cleavage

The reactivity of the internal cis-alkene is well-understood from studies of oleic acid.[1]

-

Hydrogenation: Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) will selectively reduce the double bond to yield 17-octadecynoic acid.[3] Under more forcing conditions, the alkyne will also be reduced.

-

Electrophilic Addition: The double bond will react with halogens (e.g., bromine, iodine) and hydrohalic acids. The reaction with iodine is the basis for determining the "iodine value," a measure of unsaturation.

-

Oxidative Cleavage: Ozonolysis followed by a reductive or oxidative workup is a powerful tool. Oxidative workup will cleave the C9=C10 bond to yield two shorter-chain dicarboxylic acids: azelaic acid (from C1-C9) and the corresponding α,ω-dicarboxylic acid from the C10-C18 fragment. This reaction is invaluable for structural confirmation.[1]

The Terminal Alkyne Moiety: The Gateway to Advanced Synthesis

The terminal alkyne is arguably the most versatile handle on the molecule, providing access to a host of modern synthetic transformations.

-

Acetylide Formation: The terminal proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base (e.g., n-BuLi, NaNH₂) to form a potent carbon nucleophile, the acetylide anion. This anion can then react with various electrophiles, such as aldehydes, ketones, and alkyl halides.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This molecule is an ideal substrate for "click chemistry." In the presence of a copper(I) catalyst, the terminal alkyne will undergo a rapid and highly specific [3+2] cycloaddition with an azide-functionalized molecule to form a stable 1,2,3-triazole linkage. This reaction is exceptionally reliable and is widely used in bioconjugation, drug discovery, and materials science due to its high yield and tolerance of a wide range of functional groups.

-

Palladium-Catalyzed Coupling Reactions: The terminal alkyne is a key partner in reactions like the Sonogashira coupling, where it is coupled with aryl or vinyl halides in the presence of palladium and copper catalysts to form new carbon-carbon bonds.

-

Thiol-Yne Reaction: The alkyne can undergo radical-mediated addition of thiols. This reaction can be used to attach thiol-containing molecules or to create novel polymers.[4]

Experimental Protocols for Characterization

Rigorous characterization is essential to confirm the identity and purity of (9Z)-9-octadecen-17-ynoic acid. The following protocols outline standard, field-proven methodologies.

Protocol: GC-MS Analysis via FAME Derivatization

Gas chromatography-mass spectrometry (GC-MS) is a gold-standard technique for fatty acid analysis. Because of their low volatility, fatty acids are typically derivatized to their fatty acid methyl esters (FAMEs) prior to analysis.

Objective: To confirm the molecular weight and purity of the compound.

Methodology:

-

Esterification: To a solution of ~1 mg of (9Z)-9-octadecen-17-ynoic acid in 1 mL of toluene, add 2 mL of 1% sulfuric acid in methanol.

-

Reaction: Cap the vial tightly and heat at 50°C for 12 hours.

-

Extraction: After cooling to room temperature, add 2 mL of saturated aqueous NaCl solution and 2 mL of hexane. Vortex thoroughly for 1 minute.

-

Sample Collection: Allow the layers to separate. Carefully collect the upper hexane layer, which contains the FAME derivative, and transfer it to a clean GC vial.

-

GC-MS Analysis:

-

Injector: 250°C, splitless mode.

-

Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: 100°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

-

MS Detector: Scan range of m/z 40-500 in electron ionization (EI) mode. Expected Result: The FAME derivative will have a molecular weight of 292.5 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 292 and characteristic fragmentation patterns of a long-chain unsaturated ester.

-

Protocol: Spectroscopic Characterization (NMR & IR)

NMR and IR spectroscopy provide detailed structural information, confirming the presence and environment of the key functional groups.

Objective: To verify the molecular structure and functional groups.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) for both ¹H and ¹³C NMR. For IR, a thin film can be prepared on a salt plate (NaCl or KBr).

-

¹H NMR Spectroscopy:

-

Expected Resonances (δ, ppm):

-

~11-12 (br s, 1H): Carboxylic acid proton (-COOH).

-

~5.3-5.4 (m, 2H): Vinylic protons of the cis-alkene (-CH=CH-).

-

~2.2-2.4 (t, 2H): Methylene protons alpha to the carbonyl (CH₂-COOH).

-

~2.1-2.2 (m, 2H): Propargylic protons (-CH₂-C≡CH).

-

~2.0 (m, 4H): Allylic protons (=CH-CH₂-).

-

~1.95 (t, 1H): Terminal alkyne proton (-C≡CH).

-

~1.2-1.6 (m): Aliphatic chain protons.

-

-

-

¹³C NMR Spectroscopy:

-

Expected Resonances (δ, ppm):

-

~179-180: Carboxylic acid carbon (-COOH).

-

~129-130: Alkene carbons (-CH=CH-).

-

~84: Internal alkyne carbon (-C≡CH).

-

~68: Terminal alkyne carbon (-C≡CH).

-

~18-34: Aliphatic and allylic/propargylic carbons.

-

-

-

FT-IR Spectroscopy:

-

Expected Absorption Bands (cm⁻¹):

-

~3300 (sharp): Terminal alkyne ≡C-H stretch.

-

~2800-3300 (broad): Carboxylic acid O-H stretch.

-

~2120 (weak): Alkyne C≡C stretch.

-

~1710 (strong): Carbonyl C=O stretch.

-

~1650 (weak): Alkene C=C stretch.

-

~3010: Alkene =C-H stretch.

-

-

Applications in Research and Drug Development

The unique trifunctional nature of (9Z)-9-octadecen-17-ynoic acid makes it a powerful building block for a variety of advanced applications.

-

Bifunctional Linkers: The carboxylic acid and terminal alkyne serve as orthogonal handles for creating complex bioconjugates. For instance, a protein could be attached at the carboxylic acid via amidation, while a fluorescent dye or imaging agent is attached to the alkyne via click chemistry.

-

Active Pharmaceutical Ingredient (API) Modification: The molecule can be used to append a lipid tail to a drug, potentially improving its pharmacokinetic profile, membrane permeability, or targeting. The cis-alkene mimics the structure of endogenous oleic acid, which could facilitate recognition by cellular machinery.

-

Probes for Chemical Biology: By incorporating this fatty acid into lipids, researchers can create probes to study lipid metabolism, protein-lipid interactions, and membrane dynamics. The terminal alkyne allows for the subsequent attachment of reporter tags (e.g., biotin, fluorophores) in complex biological samples.

-

Advanced Polymer Synthesis: The alkene and alkyne functionalities can participate in various polymerization reactions, including thiol-yne and enyne metathesis, to create novel polymers with tailored properties for drug delivery or material science applications.[4][5]

Conclusion

While not a commonly available compound, (9Z)-9-octadecen-17-ynoic acid presents a compelling molecular scaffold for chemical innovation. Its properties can be confidently predicted from the well-established chemistry of its constituent functional groups. The combination of a conjugatable carboxylic acid, a modifiable cis-alkene, and a highly versatile terminal alkyne provides a rich chemical playground for researchers. This guide has outlined the predicted reactivity, characterization protocols, and potential applications of this molecule, providing a foundational framework for its synthesis and utilization in the pursuit of novel therapeutics and advanced materials.

References

-

PubChem. (n.d.). 17-Octadecen-9-ynoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). (Z)-octadec-9-enoic acid. Retrieved from [Link]

-

Wikipedia. (2024). Oleic acid. Retrieved from [Link]

-

PubChem. (n.d.). octadecanoic acid;(Z)-octadec-9-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 17-Octadecynoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Nevado, C. (2020). Yne–Enones Enable Diversity-Oriented Catalytic Cascade Reactions: A Rapid Assembly of Complexity. Accounts of Chemical Research, 53(10), 2355–2369. [Link]

-

Nahalka, J., et al. (2010). Bioguided isolation of (9Z)-octadec-9-enoic acid from Phellodendron amurense Rupr. and identification of fatty acids as PTP1B inhibitors. Planta Medica, 76(11), 1239-1243. [Link]

-

PubChem. (n.d.). 9-Octadecenoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Lligadas, G., et al. (2013). Thiol-yne reaction of alkyne-derivatized fatty acids: Biobased polyols and cytocompatibility of derived polyurethanes. Polymer Chemistry, 4(1), 103-113. [Link]

-

Organic Chemistry Portal. (n.d.). Enyne Metathesis. Retrieved from [Link]

-

Wikipedia. (2023). Enyne metathesis. Retrieved from [Link]

-

PubChemLite. (n.d.). 17-octadecen-9-ynoic acid (C18H30O2). Retrieved from [Link]

-

NIST. (n.d.). 9,12-Octadecadienoic acid (Z,Z)-. NIST Chemistry WebBook. Retrieved from [Link]

-

CD Biosynsis. (n.d.). 9(Z),12(Z)-octadecadien-17-ynoic acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). CIS-9-OCTADECENOIC ACID. Retrieved from [Link]

-

Natural Products Magnetic Resonance Database. (2022). Showing NP-Card for (9z,12z,15z)-octadeca-9,12,15-trien-6-ynoic acid (NP0200315). Retrieved from [Link]

-

Shvartsberg, M. S., et al. (2024). New Synthetic Analogs of Natural 5Z,9Z-Dienoic Acids—Hybrid Molecules Based on Oleanolic Acid: Synthesis and Study of Antitumor Activity. Molecules, 29(12), 2845. [Link]

-

PubChem. (n.d.). (9Z)-12-hydroxyoctadec-9-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Stymne, S., et al. (1992). Biosynthesis of 9,12,15-Octadecatrien-6-Ynoic Acid in the Moss Dicranum Scoparium. Lipids, 27(5), 331-336. [Link]

Sources

oleic acid alkyne solubility in DMSO and ethanol

An In-Depth Technical Guide to the Solubility of Alkyne-Modified Oleic Acid in DMSO and Ethanol for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of oleic acid and its alkyne-modified derivatives in two critical laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Recognizing the increasing use of alkyne-modified fatty acids in bioorthogonal chemistry for applications such as drug delivery and cellular imaging, this document offers a foundational understanding of the physicochemical principles governing their dissolution. We present available solubility data for the parent molecule, oleic acid, as a baseline and explain the anticipated impact of the alkyne modification on its solubility profile. This guide equips researchers, scientists, and drug development professionals with the theoretical knowledge and practical, step-by-step protocols necessary to accurately determine the solubility of these compounds, ensuring the reliability and reproducibility of their experimental outcomes.

Introduction: The Significance of Oleic Acid and its Alkyne Analogs in Research

Oleic Acid: A Ubiquitous Fatty Acid with Diverse Biological Roles

Oleic acid is a monounsaturated omega-9 fatty acid, one of the most abundant fatty acids in nature, and a primary component of triglycerides in various animal and vegetable fats and oils, notably olive oil. Its biological significance is vast, playing crucial roles in membrane fluidity, as a major energy source, and as a precursor for the biosynthesis of other fatty acids. In the context of drug development, oleic acid and its derivatives are frequently explored as excipients, penetration enhancers, and components of lipid-based drug delivery systems.

The Rise of "Click Chemistry": Incorporating Alkynes for Bioorthogonal Labeling

The advent of "click chemistry," particularly the copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, has revolutionized the study of biomolecules. By introducing a terminal alkyne group onto a molecule like oleic acid, researchers create a powerful chemical handle. This allows the fatty acid to be "clicked" onto a corresponding azide-bearing reporter molecule (e.g., a fluorophore, biotin, or drug molecule) within a complex biological environment without interfering with native biochemical processes. This bioorthogonal strategy is instrumental in tracking the metabolism, localization, and interactions of fatty acids in living systems.

The Critical Role of Solvents: DMSO and Ethanol in Biological and Pharmaceutical Research

Dimethyl sulfoxide (DMSO) and ethanol are indispensable solvents in scientific research. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. Its ability to penetrate cell membranes makes it a common vehicle for drug delivery in in vitro studies. Ethanol, a polar protic solvent, is widely used for its lower toxicity and its miscibility with water, making it suitable for a broad array of applications, from extractions to formulations. The choice of solvent is a critical experimental parameter that can profoundly influence the outcome of an assay.

The Solubility Challenge: Why Understanding the Behavior of Oleic Acid Alkyne is Crucial

A prerequisite for any in vitro or formulation work is the complete dissolution of the compound of interest to create a stable, homogenous stock solution. Poor solubility can lead to inaccurate concentration measurements, precipitation during experiments, and ultimately, unreliable data. While oleic acid itself is readily soluble in many organic solvents, the introduction of a terminal alkyne group, as in terminal alkyne oleic acid, can subtly alter its physicochemical properties, including its polarity and intermolecular interactions, thereby affecting its solubility. This guide addresses this challenge by providing a framework for understanding and experimentally determining the solubility of this compound in DMSO and ethanol.

Physicochemical Properties Governing Solubility

Molecular Structure of Oleic Acid and its Alkyne Derivative

Oleic acid is an 18-carbon chain fatty acid with a cis-double bond between carbons 9 and 10. This kink in the hydrocarbon tail is crucial to its physical state and biological function. An alkyne-modified version, such as 17-octadecynoic acid, replaces the terminal methyl group with a C≡CH group. This modification introduces a region of increased polarity and a linear, rigid structure at the end of the acyl chain.

Caption: Molecular structures of Oleic Acid and a terminal alkyne analog.

The Concept of "Like Dissolves Like": Polarity and Intermolecular Forces

The principle of "like dissolves like" is the cornerstone of solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity and participates in similar types of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, Van der Waals forces). Oleic acid is amphiphilic, possessing a polar carboxylic acid head group and a large, nonpolar hydrocarbon tail. The addition of the terminal alkyne introduces a weakly polar, electron-rich triple bond, which can participate in dipole-dipole interactions and act as a very weak hydrogen bond acceptor.

Solvent Properties of Dimethyl Sulfoxide (DMSO)

DMSO ((CH₃)₂SO) is a highly polar aprotic solvent. Its large dipole moment arises from the S=O bond. It can act as a strong hydrogen bond acceptor but cannot donate hydrogen bonds. This allows it to effectively solvate the polar carboxylic acid head of oleic acid. Simultaneously, the two methyl groups provide a degree of nonpolar character, enabling favorable Van der Waals interactions with the long hydrocarbon tail.

Solvent Properties of Ethanol

Ethanol (CH₃CH₂OH) is a polar protic solvent. The hydroxyl (-OH) group allows it to act as both a hydrogen bond donor and acceptor, enabling strong interactions with the carboxylic acid head of the solute. The ethyl group provides a nonpolar region to interact with the fatty acid tail. Ethanol is generally considered a good solvent for fatty acids.

Quantitative Solubility Analysis of Oleic Acid and its Alkyne Derivative

Solubility in Dimethyl Sulfoxide (DMSO)

Oleic acid is considered freely soluble or miscible with DMSO at room temperature. This high solubility is due to DMSO's ability to effectively solvate both the polar head and the nonpolar tail of the fatty acid. The introduction of a terminal alkyne is not expected to dramatically decrease this solubility, as the overall amphiphilic character of the molecule is maintained.

Solubility in Ethanol

Oleic acid is also freely soluble in ethanol. Ethanol's ability to form hydrogen bonds with the carboxylic acid head group, coupled with the nonpolar interactions along the hydrocarbon chain, facilitates dissolution. Studies have shown that the solubility of oleic acid in ethanol is very high, often cited as ≥100 mg/mL.

Comparative Analysis and Predictions for this compound

| Compound | Solvent | Reported Solubility (25 °C) | Anticipated Solubility of Alkyne Derivative |

| Oleic Acid | DMSO | Miscible / Freely Soluble | Expected to be very high; potentially slightly lower due to the rigid alkyne group disrupting crystal lattice packing differently. |

| Oleic Acid | Ethanol | ≥100 mg/mL | Expected to be very high; minor variations possible based on the specific isomer and purity. |

The terminal alkyne group adds a slight increase in polarity and a rigid, linear end to the chain. While this could subtly alter crystal lattice energy, it is unlikely to render the molecule insoluble in solvents where the parent compound is freely soluble. Therefore, it is reasonable to hypothesize that This compound will also exhibit high solubility in both DMSO and ethanol . However, precise quantitative determination is essential for creating accurate stock solutions.

Experimental Protocol for Determining Solubility

This section provides a robust, self-validating protocol for determining the equilibrium solubility of this compound. The method is based on the isothermal shake-flask method, a gold standard for solubility determination.

Materials and Reagents

-

This compound (high purity)

-

Anhydrous DMSO (≥99.9%)

-

Anhydrous Ethanol (200 proof, ≥99.5%)

-

Calibrated analytical balance

-

Glass vials with PTFE-lined screw caps

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge capable of handling vials

-

Calibrated positive displacement pipettes

-

Appropriate analytical instrument for quantification (e.g., HPLC-UV/Vis, GC-MS, or a fluorescent plate reader if a "clickable" fluorescent azide is used for derivatization)

-

Volumetric flasks and appropriate mobile phases/solvents for analysis

Step-by-Step Protocol for Isothermal Equilibrium Solubility Measurement

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

-

Preparation of Vials: Add an excess amount of this compound to a series of glass vials. The key is to ensure there will be undissolved solid remaining at equilibrium. For example, start by adding 50 mg of the solute to 1 mL of the solvent (DMSO or ethanol).

-

Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Allow the samples to shake for 24-48 hours. This extended time ensures that the system reaches thermodynamic equilibrium. The presence of visible, undissolved solid at the end of this period is essential for the validity of the measurement.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. This step must be performed at the same temperature as the equilibration to prevent temperature-induced changes in solubility.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be extremely cautious not to disturb the solid pellet.

-

Dilution: Immediately perform a precise serial dilution of the supernatant with an appropriate solvent to bring the concentration within the linear range of your analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC, GC-MS) to determine the concentration of the dissolved this compound.

-

Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility of the compound in that solvent at that temperature. Express the result in mg/mL or molarity.

Analytical Techniques for Quantification

The choice of analytical technique depends on the available instrumentation.

-

GC-MS (Gas Chromatography-Mass Spectrometry): Requires derivatization of the carboxylic acid (e.g., silylation) but provides high sensitivity and specificity.

-

HPLC (High-Performance Liquid Chromatography): Can be used with UV detection at low wavelengths (~210 nm) or coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

-

Fluorometric Assay: A highly sensitive indirect method. The alkyne-containing supernatant can be reacted with an azide-fluorophore via a click reaction, and the resulting fluorescence can be measured and correlated to concentration using a standard curve.

Factors Influencing Solubility: Practical Considerations

-

Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

Purity: Impurities in either the this compound (solute) or the solvent can alter the measured solubility. Always use high-purity materials. Water is a common and significant impurity in DMSO and ethanol that can drastically affect the solubility of hydrophobic compounds.

-

Kinetic vs. Thermodynamic Solubility: This guide describes the determination of thermodynamic equilibrium solubility. Kinetic solubility, often measured in high-throughput screens, involves dissolving the compound and observing for precipitation over a shorter time. Thermodynamic solubility is the true, stable value and is generally lower than kinetic solubility.

Applications and Implications in Drug Development and Research

-

Formulation Development: Accurate solubility data is the first step in developing stable liquid formulations for preclinical in vivo studies. Knowing the solubility limit in vehicles like DMSO or ethanol/saline mixtures is critical.

-

In Vitro Assay Design: To ensure that observed biological effects are real and not artifacts of compound precipitation, stock solutions must be prepared well below the solubility limit. This prevents inaccurate dosing in cell culture media.

-

Bioorthogonal Labeling: For efficient click reactions, the alkyne-tagged molecule must be fully solubilized to be accessible to its azide-bearing reaction partner.

Troubleshooting Common Solubility Issues

| Problem | Potential Cause | Recommended Solution |

| Compound precipitates when stock is diluted into aqueous buffer. | The compound is poorly soluble in water; the organic solvent (DMSO/ethanol) concentration is too low in the final solution to maintain solubility. | Keep the final concentration of the organic solvent as high as tolerable for the experiment (e.g., <0.5% DMSO for many cell-based assays). Use a co-solvent or formulate with solubilizing agents like cyclodextrins. |

| Inconsistent solubility results between experiments. | Temperature fluctuations; solvent purity issues (e.g., water absorption by DMSO); insufficient equilibration time. | Strictly control temperature. Use fresh, anhydrous solvents from a sealed bottle for each experiment. Ensure equilibration for at least 24 hours. |

| Difficulty forming a clear stock solution even at low concentrations. | Poor quality or degraded compound. | Verify the purity and integrity of the this compound using an analytical technique like NMR or mass spectrometry. |

Conclusion and Future Directions

Understanding the solubility of alkyne-modified oleic acid in DMSO and ethanol is fundamental to its effective use in research and development. While it is predicted to have high solubility in both solvents, this guide underscores the necessity of empirical verification. The provided protocols offer a clear and reliable path to obtaining this crucial data. Future work in this area could involve building predictive computational models for the solubility of various modified fatty acids or investigating the use of novel co-solvent systems to further enhance solubility for challenging downstream applications. By adhering to the principles and methods outlined herein, researchers can ensure the quality and integrity of their scientific investigations.

References

-

Capriotti, K., & Capriotti, J. A. (2015). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. Journal of Clinical and Aesthetic Dermatology. [Link]

-

Galvão, J., et al. (2014). A Review of the Biological Effects of Oleic Acid in Health and Disease. Journal of Clinical and Aesthetic Dermatology. [Link]

An In-depth Technical Guide to the Metabolic Incorporation of Oleic Acid Alkyne

Introduction

The study of lipid metabolism is fundamental to understanding a vast array of physiological and pathological processes, from energy homeostasis and membrane biology to metabolic diseases and cancer. Oleic acid, a ubiquitous monounsaturated omega-9 fatty acid, is a central player in many of these pathways. To dissect the intricate network of its metabolic fate, researchers increasingly turn to chemical reporters, with alkyne-tagged oleic acid emerging as a powerful and versatile tool. This guide provides a comprehensive overview of the mechanism governing the metabolic incorporation of oleic acid alkyne, offering insights into the underlying biochemistry and practical guidance for its application in research. By leveraging bioorthogonal chemistry, this fatty acid analog enables the visualization, identification, and quantification of lipid species and their modified proteins with high specificity and sensitivity.[1][2]

This document will delve into the core principles of metabolic labeling with this compound, detailing its journey from cellular uptake to its incorporation into various lipid classes and protein acylation. We will explore the enzymatic machinery that recognizes and processes this probe, highlighting how its structural features mimic natural oleic acid. Furthermore, this guide will provide detailed experimental protocols and data interpretation strategies, empowering researchers to effectively utilize this technology in their own investigations.

Core Mechanism of Metabolic Incorporation

The utility of this compound as a metabolic probe hinges on its ability to faithfully mimic its natural counterpart, oleic acid. The introduction of a small, minimally perturbing alkyne group at the terminus of the fatty acid chain allows it to be processed by endogenous metabolic pathways.[3] The alkyne moiety is bioorthogonal, meaning it does not interfere with native biochemical processes and can be specifically detected through a "click" reaction with an azide-bearing reporter molecule.[4]

Cellular Uptake and Activation

The journey of this compound begins with its transport across the plasma membrane, a process mediated by a family of fatty acid transport proteins (FATPs) and fatty acid translocase (FAT/CD36). Once inside the cell, the alkyne-tagged fatty acid, like its endogenous counterpart, must be activated to its coenzyme A (CoA) thioester form, oleoyl-CoA alkyne. This crucial step is catalyzed by acyl-CoA synthetases (ACSs) located on the outer mitochondrial membrane and the endoplasmic reticulum. The resulting oleoyl-CoA alkyne is now primed for entry into various metabolic pathways.

Incorporation into Complex Lipids

The newly synthesized oleoyl-CoA alkyne serves as a substrate for a multitude of enzymes involved in the synthesis of complex lipids. This includes its incorporation into:

-

Triglycerides (TGs): For energy storage within lipid droplets.[5] This process is primarily mediated by the diacylglycerol O-acyltransferase (DGAT) family of enzymes.

-

Phospholipids: As a key component of cellular membranes, including phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI). The incorporation into the sn-2 position of the glycerol backbone is a common fate.

-

Cholesteryl Esters: For the storage and transport of cholesterol.

The distribution of this compound among these lipid classes provides a snapshot of the cell's metabolic state and lipid trafficking dynamics.

Protein Acylation

Beyond its role in lipid synthesis, oleic acid can be covalently attached to proteins in a post-translational modification known as fatty acylation. This modification can influence protein localization, stability, and function.[1][6] this compound can be utilized by the enzymatic machinery responsible for these modifications, allowing for the labeling and subsequent identification of fatty-acylated proteins.[7][8]

Desaturation and Elongation

While the terminal alkyne modification generally allows the fatty acid to be processed similarly to the native molecule, it's important to consider its potential effects on enzymes that act on the terminal end of the acyl chain. However, enzymes acting on the carboxyl end or at internal double bonds, such as stearoyl-CoA desaturase (SCD1), are expected to process the alkyne analog.[9][10] SCD1 is a key enzyme that introduces a double bond into saturated fatty acids, and its activity can be assayed using fatty acid analogs.[11][12]

Below is a diagram illustrating the central pathways of this compound metabolism.

Caption: Metabolic fate of this compound.

Experimental Design and Protocols

The successful application of this compound metabolic labeling relies on careful experimental design and optimized protocols. This section provides a framework for conducting these experiments, from cell culture to data analysis.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| This compound | Cayman Chemical | 9002078[13] |

| Fatty Acid-Free BSA | Sigma-Aldrich | A7030 |

| Azide-Fluorophore Conjugate | Thermo Fisher Scientific | Varies |

| Click Chemistry Reaction Buffer | Commercially available kits | Varies |

Step-by-Step Metabolic Labeling Protocol

-

Cell Culture and Seeding: Plate cells of interest at an appropriate density in standard growth medium and allow them to adhere overnight.

-

Preparation of Labeling Medium:

-

Prepare a stock solution of this compound in ethanol.

-

Complex the this compound with fatty acid-free Bovine Serum Albumin (BSA) in serum-free medium to enhance its solubility and cellular uptake. A typical molar ratio of fatty acid to BSA is 4:1.

-

The final concentration of this compound in the labeling medium typically ranges from 10-100 µM, which should be optimized for each cell type.[14]

-

-

Metabolic Labeling:

-

Remove the standard growth medium from the cells and wash once with phosphate-buffered saline (PBS).

-

Add the prepared labeling medium to the cells.

-

Incubate for a desired period (e.g., 1-24 hours), depending on the metabolic process under investigation. Shorter incubation times are suitable for tracking rapid lipid synthesis, while longer times may be necessary for observing incorporation into more stable lipid pools or protein acylation.

-

-

Cell Harvesting and Lysis:

-

After incubation, wash the cells twice with cold PBS to remove unincorporated probe.

-

Lyse the cells in a suitable buffer compatible with downstream applications (e.g., RIPA buffer for protein analysis, or a solvent mixture for lipid extraction).

-

Detection via Click Chemistry

The alkyne-labeled molecules can be detected by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a "click" reaction.[4] This reaction forms a stable triazole linkage between the alkyne on the oleic acid analog and an azide-containing reporter molecule, such as a fluorophore or biotin.

Caption: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Downstream Analysis Techniques

The choice of downstream analysis depends on the specific research question.

-

Fluorescence Microscopy: For visualizing the subcellular localization of labeled lipids.[15] Cells are fixed, permeabilized, and then subjected to the click reaction with a fluorescent azide. This allows for the imaging of lipid droplets, membranes, and other compartments where the this compound has been incorporated.[5][16]

-

Mass Spectrometry (MS): For the identification and quantification of labeled lipid species.[17][18][19] Lipids are extracted from labeled cells, subjected to a click reaction with a biotin-azide, and then enriched on streptavidin beads for subsequent analysis by LC-MS/MS. This powerful technique provides detailed information on the lipidome.[20][21]

-

Proteomics: To identify proteins that are modified by oleic acid.[1] Labeled proteins are tagged with biotin-azide via a click reaction, enriched, and then identified by mass spectrometry.[22]

Data Interpretation and Considerations

-

Controls are Crucial: Always include control experiments, such as cells incubated without the alkyne probe or with a non-alkyne version of oleic acid, to ensure the specificity of the signal.

-

Toxicity: High concentrations of the alkyne probe or the copper catalyst used in the click reaction can be toxic to cells.[6] It is essential to perform dose-response experiments to determine the optimal, non-toxic concentrations for your specific cell type.

-

Mimicking the Natural Molecule: While alkyne-tagged fatty acids are excellent mimics of their natural counterparts, it is important to acknowledge that the alkyne group can introduce minor steric or electronic perturbations that may slightly alter their metabolism in certain contexts.[3]

Conclusion

Metabolic labeling with this compound offers a robust and versatile platform for investigating the complex world of lipid biology. Its ability to be incorporated into various metabolic pathways, coupled with the specificity of bioorthogonal click chemistry, provides researchers with an unprecedented ability to track the fate of this key fatty acid in living systems. By understanding the underlying mechanisms of its incorporation and by employing carefully designed experimental protocols, scientists can unlock new insights into the roles of oleic acid in health and disease, paving the way for novel therapeutic strategies in drug development.

References

-

Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences. [Link]

-

Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - NIH. National Institutes of Health. [Link]

-

Deuterium- and Alkyne-Based Bioorthogonal Raman Probes for In Situ Quantitative Metabolic Imaging of Lipids within Plants | JACS Au - ACS Publications. American Chemical Society Publications. [Link]

-

Bioorthogonal Chemical Reporters for Monitoring Unsaturated Fatty-Acylated Proteins - NIH. National Institutes of Health. [Link]

-

A bioorthogonal chemical reporter for fatty acid synthase-dependent protein acylation. Journal of Biological Chemistry. [Link]

-

A bioorthogonal chemical reporter for fatty acid synthase-dependent protein acylation. bioRxiv. [Link]

-

Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. ResearchGate. [Link]

-

(PDF) Etomoxir Repurposed As A Promiscuous Fatty Acid Mimetic Chemoproteomic Probe. ResearchGate. [Link]

-

Click Chemistry in Proteomic Investigations - PMC - PubMed Central - NIH. National Institutes of Health. [Link]

-

Click-Mass Spectrometry of lipids - Technologie - PROvendis GmbH. PROvendis GmbH. [Link]

-

Fragmentation pattern of alkyne-labeled neutral lipids click-reacted to... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

-

A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - NIH. National Institutes of Health. [Link]

-

Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - RSC Publishing. Royal Society of Chemistry. [Link]

-

Chemically-activatable alkyne-tagged probe for imaging microdomains in lipid bilayer membranes - PubMed. National Center for Biotechnology Information. [Link]

-

Tracking intracellular uptake and localisation of alkyne tagged fatty acids using Raman spectroscopy - PMC - NIH. National Institutes of Health. [Link]

-

Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry - JoVE. Journal of Visualized Experiments. [Link]

-

A lipid droplet-targeted fluorescent probe for fluorescence imaging of cell and zebrafish viscosity - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

-

A fluorescent probe for lipid droplet polarity imaging with low viscosity crosstalk. The Analyst. [Link]

-

Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking - PubMed Central. National Center for Biotechnology Information. [Link]

-

Intracellular uptake of alkyne tagged fatty acids. White light image of... - ResearchGate. ResearchGate. [Link]

-

Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers. [Link]

-

A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed. National Center for Biotechnology Information. [Link]

-

Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates - NIH. National Institutes of Health. [Link]

-

Schematic of metabolic labeling using alkyne fatty acid analogs for the... - ResearchGate. ResearchGate. [Link]

-

Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry - INIS-IAEA. International Nuclear Information System. [Link]

-

Optimization of metabolic labeling with Alkyne-containing isoprenoid probes. Methods in Molecular Biology. [Link]

-

Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed. National Center for Biotechnology Information. [Link]

-

This compound - Applications - CAT N°: 9002078 - Bertin bioreagent. Bertin Bioreagent. [Link]

-

Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells. MDPI. [Link]

-

Fatty acid desaturation by stearoyl-CoA desaturase-1 controls regulatory T cell differentiation and autoimmunity - PubMed Central. National Center for Biotechnology Information. [Link]

-

Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC - NIH. National Institutes of Health. [Link]

Sources

- 1. Bioorthogonal Chemical Reporters for Monitoring Unsaturated Fatty-Acylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. A lipid droplet-targeted fluorescent probe for fluorescence imaging of cell and zebrafish viscosity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A bioorthogonal chemical reporter for fatty acid synthase-dependent protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. Fatty acid desaturation by stearoyl-CoA desaturase-1 controls regulatory T cell differentiation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sapphire Bioscience [sapphirebioscience.com]

- 14. Tracking intracellular uptake and localisation of alkyne tagged fatty acids using Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A fluorescent probe for lipid droplet polarity imaging with low viscosity crosstalk - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Click-Mass Spectrometry of lipids - Technologie [provendis.info]

- 21. researchgate.net [researchgate.net]

- 22. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to High-Purity Oleic Acid Alkyne: Commercial Sources, Quality Control, and Applications in Drug Development

Introduction: The Versatility of a Clickable Fatty Acid

In the intricate landscape of cellular biology and drug development, the ability to track and understand the metabolic fate of bioactive molecules is paramount. Oleic acid, a ubiquitous monounsaturated fatty acid, plays a crucial role in numerous physiological and pathophysiological processes, from membrane fluidity to cell signaling and energy storage.[1][2] Its involvement in various diseases, including cancer and metabolic disorders, makes it a molecule of significant interest to researchers.[3] To probe its complex biology, scientists have turned to a powerful chemical tool: high-purity oleic acid alkyne.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial sources, quality control, and applications of high-purity this compound, formally known as (9Z)-9-octadecen-17-ynoic acid.[4][5] This modified fatty acid incorporates a terminal alkyne group, a small and biologically unobtrusive functional handle that enables its detection and manipulation through the highly efficient and specific "click chemistry" reaction.[4][6][7][8] The terminal alkyne can readily undergo a cycloaddition reaction with an azide-containing molecule, allowing for the attachment of various reporter tags, such as fluorophores or biotin, for visualization and enrichment.[5][6][7] This guide will provide the necessary technical insights and practical protocols to effectively utilize this versatile tool in your research endeavors.

Commercial Sources for High-Purity this compound

The quality and purity of this compound are critical for obtaining reliable and reproducible experimental results. Several reputable suppliers specialize in providing high-purity lipids for research purposes. Below is a comparative overview of some of the key commercial sources.

| Supplier | Product Name | Purity Specification | Formulation | Available Quantities | Storage |

| Cayman Chemical | This compound | ≥95%[9][10][11] | A solution in ethanol[9][10][11] | 100 µg, 500 µg, 1 mg, 5 mg[5][12] | -20°C[9][10] |

| Avanti Polar Lipids (via Sigma-Aldrich) | oleic acid(17-yne) | >99% (TLC)[4] | 1 mg/mL in ethanol[4] | 1 mg[4] | -20°C[4] |

| MedChemExpress | This compound | 99.96% (HPLC)[9] | Colorless to light yellow liquid[9] | 100 µg, 500 µg, 1 mg, 5 mg, 10 mg, 50 mg, 100 mg[13] | 4°C (short-term), -20°C or -80°C (long-term in solvent)[9][13] |

Expert Insight: When selecting a supplier, it is crucial to consider not only the stated purity but also the analytical data provided. Reputable suppliers will offer a certificate of analysis (CoA) detailing the methods used for purity assessment and the results. For applications requiring the highest degree of accuracy, such as quantitative metabolic flux analysis, opting for a supplier that provides purity data from multiple analytical techniques (e.g., HPLC, NMR, and MS) is highly recommended.

Ensuring Scientific Integrity: Quality Control and Analytical Characterization

The presence of impurities can significantly impact experimental outcomes, leading to artifacts and misinterpretation of data. Therefore, a thorough understanding of the quality control measures for this compound is essential.

Key Analytical Techniques for Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method is typically employed to assess purity and identify any related fatty acid impurities. A high-purity sample will exhibit a single major peak corresponding to this compound.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of this compound. The ¹H NMR spectrum should show characteristic peaks for the alkyne proton (around δ 1.7-3.1 ppm), the olefinic protons of the double bond (around δ 5.3 ppm), and the various methylene and methyl protons of the fatty acid chain.[14][15][16][17] The absence of significant unassigned signals is a strong indicator of high purity.[9][18]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity. The mass spectrum of this compound should show a prominent ion corresponding to its molecular weight (278.43 g/mol ).[9][19]

A typical Certificate of Analysis from a reputable supplier like MedChemExpress will confirm that the product is "Consistent with structure" based on ¹H NMR and MS data and provide a specific purity value from HPLC analysis.[9]

Applications in Research and Drug Development

The primary utility of high-purity this compound lies in its application as a chemical reporter for tracing lipid metabolism and in the development of targeted drug delivery systems.

Metabolic Labeling and Tracking of Lipid Metabolism

By introducing this compound to cells or organisms, researchers can track its incorporation into various lipid species, such as triglycerides, phospholipids, and cholesterol esters. Following metabolic labeling, the alkyne-tagged lipids can be visualized or enriched using click chemistry.

Experimental Workflow: Metabolic Labeling and Detection of Alkyne-Tagged Lipids

Sources

- 1. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Avanti Polar Lipids (15,15,16,16,17,17,18,18,18-d9)oleic acid, 1809227-37-9, | Fisher Scientific [fishersci.com]

- 3. A simple but efficient tumor-targeted nanoparticle delivery system constructed by oleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 5. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 6. Multiplexed lipid metabolic tracing using click chemistry mass spectrometric reporter molecules [protocols.io]

- 7. caymanchem.com [caymanchem.com]

- 8. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. biocompare.com [biocompare.com]

- 11. This compound - Cayman Chemical [bioscience.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Oleic acid(112-80-1) 1H NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. magritek.com [magritek.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. massbank.eu [massbank.eu]

An In-Depth Technical Guide to the Stability of Oleic Acid Alkyne in Cell Culture Media

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the integrity of molecular probes is paramount. Oleic acid alkyne, a valuable tool for studying lipid metabolism and trafficking, is no exception. Its terminal alkyne group, essential for "click" chemistry-based detection, must remain stable within the complex milieu of cell culture media to ensure experimental validity. This guide provides a comprehensive analysis of the factors influencing the stability of this compound in this environment, offering field-proven insights and detailed protocols to maximize its efficacy.

The Chemical Landscape of this compound in Culture

This compound is a synthetic analog of oleic acid, featuring a terminal alkyne group for bioorthogonal ligation. While generally considered stable, its reactivity is not zero, and understanding its chemical predispositions is crucial for troubleshooting and experimental design.

The Terminal Alkyne: A Stable yet Reactive Moiety

The terminal alkyne is relatively inert under physiological conditions, a key feature of its utility in bioorthogonal chemistry.[1][2] This stability stems from the high pKa of the acetylenic proton (approximately 25), which means it is not readily deprotonated at the neutral pH of typical cell culture media (pH 7.2-7.4).[3] The C-H bond of the terminal alkyne is generally stable, and the triple bond itself is not prone to spontaneous reactions in an aqueous environment.

However, it's important to note that terminal alkynes are not completely unreactive. They can participate in certain reactions, particularly with strong nucleophiles. While most components of cell culture media are not sufficiently nucleophilic to pose a significant threat, the presence of free thiol groups, for instance from cysteine in the media or secreted by cells, could theoretically engage in thiol-yne reactions.[1][4] However, this reactivity is generally low without a catalyst and is more pronounced in the context of specific enzyme active sites.[1]

Potential Degradation Pathways

Several factors can potentially compromise the stability of this compound in a cell culture setting:

-

Oxidation: Both the double bond in the oleic acid backbone and the terminal alkyne are susceptible to oxidation. This can be exacerbated by exposure to light, elevated temperatures, and the presence of reactive oxygen species (ROS) that may be generated by cells, particularly under stress.

-

pH Extremes: While stable at neutral pH, significant deviations towards acidic or basic conditions can promote side reactions. Strongly basic conditions can lead to deprotonation and potential isomerization.

-

Enzymatic Activity: Although direct evidence for the enzymatic degradation of the alkyne group on this compound in cell culture media is scarce, the fatty acid backbone is susceptible to metabolism by extracellular lipases that may be secreted by certain cell types.[5][6][7] This would release the alkyne-containing portion, which may then have different solubility and uptake characteristics.

Best Practices for Handling and Storage

To ensure the integrity of this compound from the vial to the cell, rigorous adherence to proper storage and handling protocols is essential.

Storage Conditions

Proper storage is the first line of defense against degradation.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower | Minimizes thermal degradation and oxidative processes. |

| Atmosphere | Inert gas (e.g., argon or nitrogen) | Prevents oxidation of the fatty acid chain and the alkyne group. |

| Light | Protection from light (amber vial) | Avoids photochemical degradation. |

| Form | As a solid or in an anhydrous organic solvent (e.g., ethanol) | Minimizes hydrolysis and other reactions that can occur in aqueous solutions. |

Preparation of Stock Solutions

The preparation of a stable, concentrated stock solution is a critical step.

Protocol for Preparing a 10 mM Stock Solution of this compound:

-

Warm to Room Temperature: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.

-

Solvent Selection: Use a high-quality, anhydrous solvent such as ethanol or DMSO.

-

Dissolution: Add the appropriate volume of solvent to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial (MW: 278.43 g/mol ), add 359.2 µL of solvent.

-

Mixing: Vortex briefly until fully dissolved. If necessary, gentle warming (to no more than 37°C) can be applied.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Optimizing Stability in Cell Culture Media

The transition from a stable stock solution to the dynamic environment of cell culture media requires careful consideration to maintain the integrity of the this compound.

Solubilization is Key: The Role of Bovine Serum Albumin (BSA)

Due to its long hydrocarbon chain, this compound is poorly soluble in aqueous media.[] Direct addition to media will result in the formation of micelles or precipitation, leading to inconsistent and non-reproducible results. To overcome this, this compound must be complexed with a carrier protein, most commonly fatty acid-free BSA.

Protocol for Complexing this compound with BSA:

-

Prepare BSA Solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or serum-free cell culture medium. Warm to 37°C to aid dissolution.

-

Dilute this compound: In a separate sterile tube, dilute the this compound stock solution in serum-free medium.

-

Complexation: While vortexing the BSA solution gently, add the diluted this compound dropwise.

-

Incubation: Incubate the mixture at 37°C for 15-30 minutes to allow for complete complexation.

-